![molecular formula C13H9ClN2O3 B1672553 2-Chloro-5-nitro-N-phenylbenzamide CAS No. 22978-25-2](/img/structure/B1672553.png)
2-Chloro-5-nitro-N-phenylbenzamide
Overview
Description
2-Chloro-5-nitro-N-phenylbenzamide, also known as GW9662, is a selective PPAR antagonist. It acts on PPARγ with an IC50 of 3.3 nM, and its selectivity for PPARγ is 100 to 1000 times stronger than for PPARα and PPARδ .
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-nitro-N-phenylbenzamide is C13H9ClN2O3. It has a molecular weight of 276.68 . The compound belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .Chemical Reactions Analysis
2-Chloro-5-nitro-N-phenylbenzamide is known to bind to the ligand binding site of the peroxisome proliferator activated receptor γ (PPARγ) and results in the inhibition of adipocyte differentiation .Physical And Chemical Properties Analysis
The compound has a density of 1.440±0.06 g/cm3 (Predicted), a melting point of 158-159 °C (lit.), a boiling point of 360.9±32.0 °C (Predicted), and a flash point of 172°C . It also has a vapor pressure of 2.15E-05mmHg at 25°C, and a refractive index of 1.676 .Scientific Research Applications
Hypertension Management in OSA
GW9662 has been studied for its potential in managing hypertension associated with obstructive sleep apnea (OSA). A study using a chronic intermittent hypoxia-induced hypertension rat model, which mimics the pathogenesis of OSA-related hypertension in humans, found that GW9662 counteracted CIH-induced hypertension. This suggests that GW9662 could be a novel therapeutic target for OSA-related hypertension .
Macrophage Polarization
Research indicates that GW9662 can influence macrophage polarization, specifically eliciting the differentiation of M2c-like anti-inflammatory cells. This is significant for conditions where macrophage-mediated inflammation plays a role, and GW9662’s ability to upregulate the MerTK/Gas6 axis could be crucial in developing therapies for such inflammatory diseases .
Insulin Sensitivity and NAFLD
GW9662 has been reported to improve insulin sensitivity, which is a key factor in the development of non-alcoholic fatty liver disease (NAFLD). By acting as a potent peroxisome proliferator-activated receptor gamma (PPARγ) antagonist, GW9662 may offer a therapeutic approach for treating insulin resistance and associated conditions .
Cancer Research
The compound has been utilized in cancer research, particularly in studying its effects on tumor cell lines. GW9662 inhibits the activation of PPARγ and has been shown to inhibit the growth of human breast cancer cell lines, suggesting a potential role in cancer treatment strategies .
Cardiomyocyte Research
GW9662 has been used in cardiomyocyte research, particularly in studies involving phenylephrine-stimulated cardiomyocytes. Its role as a PPARγ antagonist is valuable in understanding the molecular pathways involved in cardiac hypertrophy and potential therapeutic interventions .
Stem Cell Differentiation
In the field of stem cell research, GW9662 has been applied as a PPARγ antagonist in human pluripotent stem cells. This application is crucial for understanding the differentiation pathways and could lead to advancements in regenerative medicine and tissue engineering .
Mechanism of Action
Target of Action
GW9662, also known as 2-Chloro-5-nitro-N-phenylbenzamide, is a potent, irreversible, and selective antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation in macrophages .
Mode of Action
GW9662 acts by binding to the ligand-binding site of PPARγ, modifying a cysteine residue within the receptor . This binding results in the inhibition of PPARγ, which can lead to various downstream effects depending on the cellular context .
Biochemical Pathways
The inhibition of PPARγ by GW9662 can impact several biochemical pathways. For instance, in a model of chronic intermittent hypoxia-induced hypertension in rats, GW9662 was found to potentially exert an antihypertensive effect through the Angiotensin II Receptor Type 1 (AGTR1) . In another study, GW9662 was found to elicit the differentiation of M2c-like cells (a type of macrophage) and upregulation of the MerTK/Gas6 axis , a key pathway in macrophage polarization .
Pharmacokinetics
It’s known that gw9662 is a selective covalent and irreversible antagonist of full-length pparγ with an ic50 value in the nanomolar range . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GW9662 and their impact on its bioavailability.
Result of Action
The action of GW9662 can lead to various molecular and cellular effects. For example, in a model of hypertension, both GW9662 and a PPARγ agonist were found to counteract hypertension induced by chronic intermittent hypoxia . In a study on human macrophage polarization, GW9662 was found to induce the differentiation of M2c-like cells and upregulation of the MerTK/Gas6 axis .
Action Environment
The action, efficacy, and stability of GW9662 can be influenced by various environmental factors. For instance, the presence of other signaling molecules can impact the effects of GW9662. In a study on macrophage polarization, the presence of IFN-γ, GM-CSF, or LPS was found to hamper the induction of MerTK and Gas6 by GW9662 . More research is needed to fully understand how various environmental factors influence the action of GW9662.
Safety and Hazards
This compound is flammable and should be kept away from open flames and high temperatures during storage and use. It also has certain toxicity and irritability, and inhalation, skin contact, and throat contact should be avoided. Protective gloves, goggles, and masks should be worn during operation to ensure the safety of the operator .
Future Directions
While 2-Chloro-5-nitro-N-phenylbenzamide has been used as a PPARγ antagonist in various studies, its unexpected activation of PPARδ-mediated signaling in macrophages and significant effects on lipid metabolism in macrophages have been noted . This suggests that careful validation of experimental conditions and results is required for experiments involving this compound . Certain existing studies might require reinterpretation regarding the role of PPARγ .
properties
IUPAC Name |
2-chloro-5-nitro-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTSIBUQMRRYIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040723 | |
Record name | 2-Chloro-5-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732595 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-5-nitro-N-phenylbenzamide | |
CAS RN |
22978-25-2 | |
Record name | 2-Chloro-5-nitrobenzanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22978-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-nitrobenzanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-5-NITROBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-5-NITRO-N-PHENYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM18UZV2YD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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